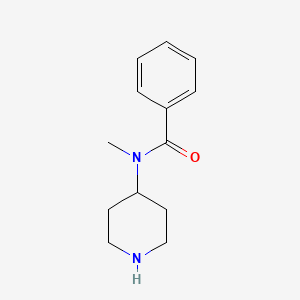

N-Methyl-N-(piperidin-4-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-piperidin-4-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIVZURLHLXUMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80505381 | |

| Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64951-39-9 | |

| Record name | N-Methyl-N-4-piperidinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64951-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-(piperidin-4-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80505381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methyl N Piperidin 4 Yl Benzamide and Its Structural Analogs

Detailed Retrosynthetic Analysis and Design Strategies

Pathway A: Amide Bond Disconnection First

This common and direct approach involves disconnecting the amide bond between the piperidine (B6355638) nitrogen and the benzoyl carbonyl carbon. This leads to two key synthons: a 1-methyl-4-aminopiperidine equivalent and a benzoyl group equivalent.

Synthon 1: 1-Methyl-4-aminopiperidine

Synthon 2: Benzoyl cation equivalent (e.g., benzoyl chloride or benzoic acid)

Pathway B: N-Methylation Disconnection First

An alternative strategy involves disconnecting the N-methyl bond on the piperidine ring. This pathway is particularly useful if the unmethylated piperidine precursor is more readily available or if methylation is desired as a final step to introduce structural diversity.

Synthon 3: N-(piperidin-4-yl)benzamide

Synthon 4: A methyl group source (e.g., methyl iodide or formaldehyde (B43269)/formic acid)

These two primary retrosynthetic pathways dictate the sequence of key reactions required to assemble the target molecule.

**2.2. Key Reaction Sequences and Mechanistic Considerations

Key Reaction Sequences and Mechanistic Considerations

Formation of the Piperidine Core

The piperidine ring is a fundamental heterocyclic motif, and its synthesis is a well-established area of organic chemistry. journalagent.com For the target compound, the key intermediate is a 4-substituted piperidine. Several methods can be employed for its construction:

Reduction of Pyridine (B92270) Precursors: A common method involves the catalytic hydrogenation of corresponding pyridine derivatives. This approach is effective but can require high pressure and specialized catalysts like palladium or platinum. researchgate.net

Intramolecular Cyclization: Piperidines can be formed through tandem reactions that involve amide activation, reduction, and intramolecular nucleophilic substitution in a one-pot protocol. researchgate.netmdpi.com This method offers an efficient route from halogenated amide precursors under mild, metal-free conditions. mdpi.com For instance, a halogenated secondary amide can be activated, followed by a NaBH₄-triggered tandem cyclization to yield the piperidine structure. researchgate.net

From Other Piperidines: Functional group interconversion on a pre-existing piperidine ring is a straightforward approach. For example, a piperidin-4-one can be converted to an amine via reductive amination.

Introduction of the Benzamide (B126) Moiety

The formation of the benzamide group is a crucial step in the synthesis. Following Pathway A, this involves the acylation of 1-methyl-4-aminopiperidine. The reaction typically proceeds via nucleophilic acyl substitution, where the secondary amine of the piperidine attacks the electrophilic carbonyl carbon of a benzoylating agent.

Alternatively, following Pathway B, the benzamide can be introduced onto a protected 4-aminopiperidine (B84694), followed by deprotection and subsequent N-methylation. A common precursor is tert-butyl piperidin-4-ylcarbamate, which can undergo N-benzoylation.

Specific Amide Bond Formation Protocols (e.g., coupling agents, reaction conditions)

The efficiency of the amide bond formation is highly dependent on the chosen protocol. While the use of activated acyl derivatives like benzoyl chloride is common, modern synthesis often employs coupling agents to facilitate the reaction between a carboxylic acid (benzoic acid) and an amine under milder conditions.

A typical procedure involves reacting the piperidine derivative with benzoyl chloride in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. nih.gov More advanced protocols are designed to work with challenging substrates, such as sterically hindered or electron-deficient amines. rsc.org

Below is a table summarizing various conditions for amide bond formation relevant to this synthesis.

| Coupling Agent / Reagent | Base | Solvent | Temperature | Notes | Source |

| Benzoyl Chloride | Triethylamine | Ethyl methyl ketone | Room Temp | A classic and direct method for acylation. nih.gov | nih.gov |

| HBTU, HOBt | DIPEA | CH₂Cl₂ | Room Temp | Effective for coupling carboxylic acids with amines. nih.gov | nih.gov |

| CDI (Carbonyldiimidazole) | None | CH₂Cl₂ / THF | Room Temp | A common coupling agent that activates the carboxylic acid. nih.govresearchgate.net | nih.govresearchgate.net |

| Acyl Fluorides (in situ) | None | Toluene | Elevated | An efficient protocol for sterically hindered substrates. rsc.org | rsc.org |

N-Methylation Procedures on the Piperidine Nitrogen

When following a synthetic route where methylation is a final step (Pathway B), several methods are available to introduce the methyl group onto the piperidine nitrogen.

Direct Alkylation: This involves treating the secondary amine (N-(piperidin-4-yl)benzamide) with a methylating agent such as methyl iodide. cdnsciencepub.com While straightforward, this method can sometimes lead to over-alkylation, forming quaternary ammonium (B1175870) salts.

Reductive Amination (Eschweiler-Clarke Reaction): This is a classic and highly effective method for methylating primary and secondary amines. The reaction uses formaldehyde as the carbon source and formic acid as the reducing agent. A modified version of this reaction can be used to introduce a deuterated methyl group. nih.gov

Transfer Hydrogenation: This method can be used to convert a precursor piperidine into the N-methylated version. google.com

The table below outlines common N-methylation procedures.

| Method | Reagents | Conditions | Notes | Source |

| Direct Alkylation | Methyl Iodide | - | Preferential axial attack may be observed. cdnsciencepub.com | cdnsciencepub.com |

| Eschweiler-Clarke Reaction | Formaldehyde, Formic Acid | Heat (e.g., 85°C) | A reliable method for selective mono-methylation. nih.govmdpi.com | nih.govmdpi.com |

| Transfer Hydrogenation | - | - | Used for converting piperidine-4-carboxylic acid to its N-methyl derivative. google.com | google.com |

Synthesis Optimization and Process Chemistry Considerations

For the large-scale synthesis of N-Methyl-N-(piperidin-4-yl)benzamide or its analogs, process optimization is crucial to ensure high yield, purity, and cost-effectiveness. Key considerations include:

Route Selection: Choosing the most efficient synthetic pathway (e.g., Pathway A vs. B) based on the cost and availability of starting materials.

Catalyst and Reagent Efficiency: Selecting cost-effective and environmentally benign catalysts and reagents. For example, moving from stoichiometric reagents to catalytic systems.

Purification: Developing robust purification methods, such as crystallization, to obtain the final product with high purity. Patents for related structures describe specific salt formation and recrystallization steps to isolate a specific polymorph, which is a key consideration in pharmaceutical process chemistry. google.com

An example of process optimization for a related compound involved the synthesis of 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide, where specific reaction conditions and purification steps were developed to ensure high yield and purity for pharmaceutical applications. google.com

Yield Enhancement and Purity Control Strategies

The efficient synthesis of this compound and related structures hinges on methodologies that maximize yield while ensuring high purity. Key strategies involve the optimization of reaction conditions and effective purification techniques. Research into the synthesis of related benzamide and piperidine derivatives demonstrates that high yields, often exceeding 80%, are achievable. researchgate.netresearchgate.net

A primary method for purification is recrystallization. The choice of solvent for this process is critical and is determined by the solubility profile of the target compound and its impurities. For instance, in the synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, a structurally similar diamide, the crude product was successfully purified by double recrystallization from ethyl methyl ketone to yield a pure product. researchgate.net Ethanol (B145695) is another commonly used solvent for the recrystallization of N-substituted benzamide derivatives. researchgate.netyoutube.com

Beyond purification, yield enhancement is directly influenced by reaction parameters. Studies on the synthesis of amidoalkyl naphthols under solvent-free conditions show that optimizing the amount of catalyst and reaction temperature is crucial for maximizing product yield. In one such study, a 90% yield was achieved by carefully tuning these parameters. acs.org Similarly, for piperidine-based structures, controlling the reaction time and temperature, along with the selection of appropriate starting materials, contributes significantly to achieving high yields and purity, with reported purity levels as high as 99.60% for certain piperidin-4-yl-carbamates. chemrxiv.org

| Strategy | Description | Example/Observation | Reference |

|---|---|---|---|

| Recrystallization | A fundamental purification technique to remove impurities from the final product. | Ethyl methyl ketone and ethanol are effective solvents for recrystallizing benzamide derivatives. | researchgate.netresearchgate.net |

| Condition Optimization | Adjusting parameters like temperature, reaction time, and catalyst concentration to maximize product formation. | Yields of up to 90% were achieved by optimizing temperature and catalyst amount in solvent-free synthesis. | acs.org |

| pH Adjustment | Controlling the pH during workup can facilitate the isolation of the product. | In the synthesis of a piperidine precursor, pH was adjusted to 13.0-13.5 using a caustic-lye solution to isolate the product. | chemrxiv.org |

Solvent Effects and Reagent Selection

The selection of solvents and reagents is a critical factor that dictates the reaction pathway, efficiency, and environmental impact of the synthesis of this compound. The benzamide moiety's solubility and reactivity are significantly influenced by the solvent system. Aprotic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are effective for dissolving benzamides. nih.gov However, there is a growing trend towards using "green solvents" to minimize environmental impact. Deep eutectic solvents (DES), such as those formed from glucose and urea, have been shown to be effective and inexpensive media for synthesizing piperidin-4-one derivatives, which are common precursors. rsc.org Another promising bio-based solvent is Cyrene™, which serves as a viable alternative to traditional polar aprotic solvents like DMF. nih.gov

The choice of reagents, particularly the base and the acylating agent, is fundamental to the core amide bond formation. In a typical Schotten-Baumann reaction context, an amine is treated with an acyl chloride. The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, for example, utilizes benzoyl chloride as the acylating agent in the presence of triethylamine, a tertiary amine base that acts as a scavenger for the HCl generated during the reaction. researchgate.net For more advanced transformations, such as the direct alkylation of benzamides, strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are employed to facilitate reactions like directed ortho-lithiation.

| Category | Reagent/Solvent | Role/Effect in Synthesis | Reference |

|---|---|---|---|

| Solvents | DMSO, DMF | Effective aprotic solvents for dissolving benzamide and its analogs. | nih.gov |

| Deep Eutectic Solvents (e.g., Glucose-Urea) | "Green" and inexpensive medium for synthesizing piperidin-4-one precursors. | rsc.org | |

| Ethyl Methyl Ketone, Methanol (B129727) | Used as reaction solvents and for purification via recrystallization. | researchgate.net | |

| Bases | Triethylamine | Acts as an acid scavenger in acylation reactions with benzoyl chloride. | researchgate.net |

| Lithium Diisopropylamide (LDA) | A strong, non-nucleophilic base used for deprotonation and directed lithiation reactions. | ||

| Acylating Agent | Benzoyl Chloride | The standard reagent for introducing the benzoyl group onto the piperidine nitrogen. | researchgate.net |

Industrial Scale-Up Potential and Methodologies

The transition from laboratory-scale synthesis to industrial production of this compound requires methodologies that are not only high-yielding but also cost-effective, safe, and scalable. An efficient route for a related compound, methyl piperidine-4-yl-carbamate, was developed with large-scale manufacturing in mind, emphasizing the use of readily available commercial raw materials and shorter reaction times to enhance economic viability. chemrxiv.org

Chemical Reactivity and Derivatization Strategies of the this compound Scaffold

Oxidation Reactions and Resulting Functional Transformations

The this compound scaffold possesses several sites susceptible to oxidation, leading to a variety of functional transformations. The tertiary amine of the piperidine ring, the N-methyl group, and the aliphatic carbons of the piperidine ring can all undergo oxidation under different conditions.

Oxidation can occur at the α-position of the N-alkyl groups. For this compound, this would involve either the N-methyl group or the C2/C6 positions of the piperidine ring. This reaction can lead to N-dealkylation, yielding the secondary amide N-(piperidin-4-yl)benzamide, or the formation of N-acylamides. Photocatalytic oxidation methods using flavin-based catalysts in aqueous media can achieve α-hydroxylation of N-protected piperidines, producing stable hemiaminals. nih.gov

Remote C-H oxidation offers a strategy to functionalize the piperidine ring at positions other than the one adjacent to the nitrogen. Using iron catalysts, it is possible to achieve site-selective hydroxylation at the C3 position of N-alkyl substituted piperidines. Furthermore, oxidation of the piperidine ring can lead to the formation of lactams. The dehydrogenation of N-substituted methylpiperidine derivatives with reagents like Hg(II)-EDTA generates iminium intermediates, which can be further oxidized to the corresponding lactams. researchgate.net

| Reaction Type | Reaction Site | Resulting Transformation/Product | Reference |

|---|---|---|---|

| N-Alkyl Group Oxidation | N-Methyl group | N-dealkylation to form secondary amide; formation of N-acylamides. | |

| α-Hydroxylation | C2/C6 position of piperidine ring | Formation of hemiaminals. | nih.gov |

| Remote C-H Oxidation | C3 position of piperidine ring | Site-selective hydroxylation. | |

| Dehydrogenation | Piperidine Ring | Formation of an iminium intermediate, which can be converted to a lactam. | researchgate.net |

Reduction Reactions and Stereochemical Implications

The synthesis of the this compound scaffold often involves the reduction of a corresponding pyridine or pyridinium (B92312) precursor. This reduction is a critical step that establishes the piperidine core and its stereochemistry. The hydrogenation of substituted pyridines is a popular and effective approach. Various catalytic systems, including heterogeneous metal catalysts, can be employed for this transformation. For instance, a heterogeneous cobalt catalyst has been used for the acid-free hydrogenation of pyridines to piperidines, demonstrating good yields and selectivity, even in water as a solvent.

When the precursor contains stereocenters or when new ones are formed during the reduction, the stereochemical implications become significant. The synthesis of norbelladine (B1215549) derivatives, for example, involves the hydrogenation of imine intermediates to form secondary amines, a reduction step that can have stereochemical outcomes depending on the substrate and catalyst used. Stereoselective reductive hydroamination represents an advanced strategy where an alkyne can be converted into a piperidine ring with specific stereochemistry via an iminium ion intermediate. The choice of reducing agent and catalyst is paramount in controlling the diastereoselectivity of such reactions.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic and Heterocyclic Rings

The benzoyl and piperidine rings of the scaffold offer distinct opportunities for derivatization through substitution reactions. The aromatic benzoyl ring can undergo electrophilic aromatic substitution, while the piperidine ring can be involved in nucleophilic substitutions.

A powerful method for functionalizing the benzamide portion is directed ortho-lithiation. Using a strong base like LDA, a proton ortho to the amide group can be abstracted, creating a lithiated intermediate. This nucleophilic species can then react with various electrophiles, allowing for the selective introduction of substituents at the ortho position of the aromatic ring. Standard electrophilic acylation, such as the benzoylation of an amine using benzoyl chloride, is the foundational step in constructing the amide linkage itself. youtube.com

The piperidine ring, or more specifically its N-substituents, can participate in nucleophilic substitution reactions. Studies on the reactions of N-methylpyridinium ions with piperidine in methanol show a mechanism involving the rate-determining deprotonation of an addition intermediate. This highlights the complex interplay of the nucleophile, substrate, and solvent in substitutions involving the piperidine nitrogen. The reactivity order is significantly influenced by the substituents on the ring, with electron-withdrawing groups like cyano enhancing reactivity.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis of N Methyl N Piperidin 4 Yl Benzamide Derivatives

Systematic Modulations of the Piperidine (B6355638) Ring and Substituents

The piperidine ring is a fundamental component in numerous pharmacologically active compounds, valued for its ability to introduce a basic nitrogen atom and adopt specific chair conformations that influence receptor binding. researchgate.netmdpi.com In the context of N-Methyl-N-(piperidin-4-yl)benzamide derivatives, modifications to this ring's position and its nitrogen substituent have profound effects on biological activity.

Impact of Piperidine Positioning on Biological Activity

The point of attachment of the benzamide (B126) group to the piperidine ring is a critical determinant of biological activity. Studies comparing isomers have shown that the substitution pattern significantly influences receptor affinity. For instance, in a series of naphthamide analogs, N-(1-arylalkyl-piperidin-4-yl) carboxamides, which mirror the connectivity of the title compound, consistently demonstrated higher affinities for D(4.2) and 5-HT(2A) receptors compared to their N-(4-arylalkylamino-piperidin-1-yl) carboxamide counterparts. nih.gov This suggests that having the piperidine nitrogen available for substitution (at position 1) while the benzamide moiety is attached to the carbon skeleton (at position 4) is a favorable arrangement for interacting with these specific biological targets.

Furthermore, research on monoamine oxidase (MAO) inhibitors has highlighted that a para-substitution on a piperidine ring is often preferable to a meta-substitution for maximizing inhibitory effects. acs.org This underscores the importance of the 4-position substitution on the piperidine ring for optimal biological activity in many derivative series. The rigidity conferred by the direct linkage of the piperidine ring to other moieties can also be crucial, as increased flexibility sometimes leads to a decrease in affinity, indicating the relevance of a constrained conformation. nih.gov

Influence of N-Substitutions on Piperidine Nitrogen (e.g., methyl group effects)

The substituent on the piperidine nitrogen plays a pivotal role in modulating the pharmacological profile of N-(piperidin-4-yl)benzamide derivatives. The size, lipophilicity, and electronic nature of this group can be fine-tuned to optimize target engagement.

A study on cannabinoid receptor antagonists revealed that systematically increasing the length and bulk of alkyl substituents on the piperidine nitrogen was generally associated with increased receptor affinity and efficacy, up to a certain point. nih.gov This trend suggests the presence of a hydrophobic pocket in the receptor that can accommodate these groups. For example, substituting the piperidine nitrogen with small amino functional groups or N-propyl and N-diethyl groups can lead to potent derivatives. nih.gov

In a series of naphthamides, introducing a benzyl (B1604629) moiety at the 1-position of the piperidine ring was found to be optimal for favorable interactions with D(4.2) and 5-HT(2A) receptors. nih.gov However, increasing the linker length between the terminal phenyl ring and the basic nitrogen (e.g., from benzyl to phenylethyl or phenylpropyl) resulted in a decreased affinity for these receptors. nih.gov In contrast, for D(4.2) receptor affinity in the 1-naphthamide (B1198061) series, a phenylpropyl moiety was the most potent. nih.gov This highlights that the optimal substituent is target-dependent.

Research into activators of hypoxia-inducible factor 1 (HIF-1) pathways also explored substitutions on the piperidine nitrogen of N-(piperidin-4-yl)benzamide derivatives. nih.gov These findings illustrate how diverse substitutions on the piperidine nitrogen can be leveraged to tune the biological activity of the core scaffold.

| Piperidine N-Substituent | Observed Effect on Activity | Compound Series / Target | Source |

|---|---|---|---|

| Methyl (vs. H) | Often a starting point for exploring larger groups. | General | nih.govnih.gov |

| Benzyl | Optimal for D(4.2) and 5-HT(2A) receptor affinity in 2-naphthamide (B1196476) series. | Naphthamides | nih.gov |

| Phenylethyl | Decreased affinity for D(4.2) and 5-HT(2A) receptors compared to benzyl. | Naphthamides | nih.gov |

| Phenylpropyl | Most potent for D(4.2) affinity in 1-naphthamide series. | Naphthamides | nih.gov |

| Increasing alkyl chain length | Generally increases affinity up to a certain point. | Cannabinoid Receptor Antagonists | nih.gov |

| N-propyl, N-diethyl | Found to be potent derivatives. | MAO-B Inhibitors | nih.gov |

Benzamide Moiety Modifications and Their SAR Implications

The benzamide portion of the molecule offers a rich template for synthetic modification, where changes to the benzene (B151609) ring and the amide group itself can significantly impact activity through electronic, steric, and conformational effects.

Substituent Effects on the Benzene Ring (e.g., electronic and steric factors)

Substituents on the benzene ring alter the electronic properties of the entire molecule, influencing its ability to interact with biological targets. These effects are broadly categorized as inductive and resonance effects. libretexts.orgmsu.edu Electron-donating groups (e.g., -OH, -CH3, -OCH3) increase the electron density of the ring, making it more reactive, while electron-withdrawing groups (e.g., -NO2, -CN, -CF3, halogens) decrease electron density. libretexts.orgstudymind.co.uk

In the development of N-(piperidin-4-yl)benzamide derivatives as HIF-1α activators, specific substitutions on the benzamide ring were crucial for potent activity. For example, compounds 10b and 10j, which feature diaryl ether modifications on the benzamide ring, showed significant inhibitory bioactivity in HepG2 cells. nih.gov Similarly, in a series of benzamides designed as hedgehog (Hh) signaling pathway inhibitors, it was found that compounds with substituents on the benzene ring generally had better inhibitory activity than the unsubstituted parent compound. nih.gov

For a series of antimalarial benzamides, derivatives containing an electron-deficient aromatic ring were found to be effective inhibitors of β-hematin formation. researchgate.net This suggests that withdrawing electron density from the benzamide ring can be a favorable strategy for certain targets. The position of the substituent is also critical. Studies on salicylamides showed that a substituent in the aromatic 3-position lowered lipophilicity, partly due to steric influences on the adjacent 2-methoxy group. nih.gov

| Benzene Ring Substituent | Position | Observed Effect on Activity | Compound Series / Target | Source |

|---|---|---|---|---|

| Diaryl Ether | - | Significant inhibitory bioactivity. | HIF-1α Activators | nih.gov |

| Nitro (-NO2) | - | Generally enhances activity in Hh pathway inhibitors. | Hedgehog Pathway Inhibitors | nih.gov |

| Electron-withdrawing groups | - | Required for β-hematin inhibition. | Antimalarial Benzamides | researchgate.net |

| Amino (-NH2) | Varies | Addition increased inhibitory capacity over unsubstituted compound. | SARS-CoV PLpro Inhibitors | nih.gov |

| Halogen, Alkyl | 3-position | Lowers lipophilicity due to steric/electronic effects on adjacent groups. | Salicylamides | nih.gov |

Amide Nitrogen Substitutions and Conformational Constraints

The amide bond is a key structural feature, often participating in hydrogen bonding with receptor active sites. nih.gov The nature of the substituents on the amide nitrogen directly impacts the molecule's conformation and binding potential. The parent compound features a methyl group on the amide nitrogen.

In one study, further derivatization of an amino group on the benzamide moiety, regardless of electronic influence, generally tended to negatively affect affinity. nih.gov This was illustrated by dimethylamino, sulfonamide, and carbamate (B1207046) derivatives, all of which showed reduced activity, suggesting that a simple amino or amide group is preferred at that position. nih.gov

Investigation of Linker Chemistry and Conformational Flexibility

The term "linker" in this context refers to the bond or group of atoms connecting the piperidine and benzamide moieties. In the parent compound, this is a direct N-C bond between the piperidine nitrogen and the benzamide carbonyl carbon. The nature and flexibility of this linkage are critical for biological activity.

Studies have shown that introducing flexibility can be detrimental. For example, a more flexible derivative of a protease inhibitor showed decreased affinity, highlighting the importance of rigidity at this position. nih.gov This suggests that pre-organizing the molecule in a bioactive conformation through a rigid linker can reduce the entropic penalty of binding.

In other series, the optimal length of a linker between two key pharmacophoric rings has been explored. For certain MAO-B inhibitors, the ideal length of a conjugated linker was found to be between 2 and 5 carbons. acs.org Research on GlyT1 inhibitors involved optimizing a central ring component that links the benzamide and another moiety, again underscoring the importance of the linker's structure. researchgate.net In the N-(1-Arylalkyl-piperidin-4-yl) carboxamide series, increasing the linker length between the terminal phenyl ring and the piperidine nitrogen from a single methylene (B1212753) unit (benzyl) to two or three units led to a general decrease in affinity for D(4.2) and 5-HT(2A) receptors, indicating a specific spatial requirement for optimal binding. nih.gov These findings collectively demonstrate that the linker chemistry is not merely a spacer but an active contributor to the pharmacophore, influencing both the conformation and relative orientation of the key binding groups.

Computational Approaches to SAR Derivation (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a pivotal computational strategy in the rational design of novel therapeutic agents. For derivatives of this compound, these in silico methods have been instrumental in elucidating the key structural features that govern their biological activity. By correlating variations in molecular structure with observed changes in potency, QSAR studies provide predictive models that guide the synthesis of more effective compounds.

Three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly insightful. These methods evaluate the steric and electrostatic fields surrounding a molecule to determine their influence on receptor binding.

For instance, a study on a series of piperidine carboxamide derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors developed robust CoMFA and CoMSIA models. researchgate.net The statistical significance of these models, summarized in the table below, indicates a high degree of predictability. researchgate.net

Table 1: Statistical Parameters for CoMFA and CoMSIA Models of Piperidine Carboxamide Derivatives as ALK Inhibitors

| Model | q² (Cross-validated r²) | r² (Non-cross-validated) | F-statistic |

|---|---|---|---|

| CoMFA | 0.663 | 0.998 | 2,401.970 |

| CoMSIA | 0.730 | 0.988 | 542.933 |

Data sourced from a 3D-QSAR and docking study on piperidine carboxamide derivatives. researchgate.net

The results from these models revealed that steric, electrostatic, and hydrophobic properties are critical for potent ALK inhibition. researchgate.net This suggests that modifications to the this compound scaffold that optimize these properties are likely to yield compounds with enhanced activity.

Similarly, a 3D-QSAR/CoMSIA study was conducted on a series of piperazine-carboxamide derivatives, which share structural similarities with the this compound core, as Fatty Acid Amide Hydrolase (FAAH) inhibitors. mdpi.comresearchgate.net This analysis also produced a statistically significant model that underwent extensive validation. mdpi.comresearchgate.net

Table 2: Validation Parameters for the CoMSIA Model of Piperazine-Carboxamide FAAH Inhibitors

| Parameter | Value |

|---|---|

| q² | 0.734 |

| r² | 0.966 |

| r²m | 0.723 |

Data sourced from a 3D-QSAR study on piperazine-carboxamide FAAH inhibitors. mdpi.comresearchgate.net

The contour maps generated from this CoMSIA model provided a visual representation of the SAR, indicating regions where steric bulk, positive or negative electrostatic potential, and hydrogen bond donors or acceptors would be favorable or unfavorable for activity. researchgate.net Such insights are invaluable for the targeted design of new derivatives.

Beyond 3D-QSAR, other computational techniques like multiple linear regression (MLR) have been applied to understand the SAR of related benzamide structures. A QSAR study on bicyclo((aryl)methyl)benzamides as glycine (B1666218) transporter type 1 (GlyT1) inhibitors demonstrated that inhibitory activity is strongly correlated with a combination of physicochemical, geometrical, and topological descriptors. nih.gov Specifically, hydrogen bond donor capacity, polarizability, surface tension, and certain energetic and topological parameters were identified as key determinants of biological activity. nih.gov

Pharmacophore modeling is another computational approach that has been used to define the essential three-dimensional arrangement of functional groups required for biological activity. For N-benzyl benzamide derivatives, a 3D pharmacophore model was successfully developed and validated, providing insights into the ligand-receptor interactions at an atomic level. nih.gov The statistical robustness of this model further underscores the power of computational methods in drug design. nih.gov

Table 3: Statistical Validation of a 3D Pharmacophore Model for N-Benzyl Benzamide Derivatives

| Parameter | Value |

|---|---|

| Q² (Training Set) | 0.862 |

| R² (Test Set) | 0.913 |

| r_m^2 (Stringent Validation) | 0.85 |

Data sourced from an investigation of a 3D pharmacophore model of N-benzyl benzamide molecules. nih.gov

Mechanistic Elucidation of N Methyl N Piperidin 4 Yl Benzamide Action at a Molecular and Cellular Level

Identification and Characterization of Molecular Targets

Research into the molecular mechanisms of N-Methyl-N-(piperidin-4-yl)benzamide has revealed its interaction with several key enzymes that play crucial roles in cellular processes. These interactions are primarily inhibitory, affecting enzymes involved in cell proliferation, neurotransmission, and metabolic pathways.

The primary mode of action for this compound and its analogs involves the inhibition or, in some cases, activation of specific enzymes. This modulation of enzyme activity is central to its biological effects.

Derivatives of N-(piperidin-4-yl)benzamide have been investigated for their potential to inhibit tumor cell proliferation. researchgate.netnih.gov One such derivative, N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamide, demonstrated potent activity against the HepG2 hepatocarcinoma cell line with an IC50 value of 0.25 μM. researchgate.netnih.gov Mechanistic studies revealed that this compound induces cell cycle arrest through a p53/p21-dependent pathway. researchgate.netnih.gov It was shown to inhibit the expression of cyclin B1 and phosphorylated retinoblastoma protein (p-Rb) while increasing the expression of p21, p53, Rb, and phospho-adenosine monophosphate-activated protein kinase (p-AMPK). researchgate.netnih.gov

Another area of investigation has been the activation of hypoxia-inducible factor 1-alpha (HIF-1α), a transcription factor that plays a role in cellular adaptation to low oxygen conditions and can influence cell survival and apoptosis. nih.gov Certain N-(piperidin-4-yl)benzamide derivatives have been shown to activate the HIF-1 pathway, leading to the expression of downstream targets like p21 and the promotion of apoptosis through the upregulation of cleaved caspase-3 in tumor cells. nih.gov For instance, compounds 10b and 10j in one study exhibited significant inhibitory bioactivity in HepG2 cells with IC50 values of 0.12 and 0.13 μM, respectively. nih.gov

Furthermore, a compound known as PMSA (4-Methyl-N-(piperidin-1-ylmethylene) benzenesulfonamide) has been shown to inhibit tumor cell proliferation by inducing ferroptosis. nih.gov PMSA targets the KEAP1-NRF2-GPX4 axis, leading to a decrease in the viability of SKOV3 and 22RV1 tumor cells in a dose-dependent manner, with IC50 values of 3.451 μM and 1.182 μM, respectively. nih.gov

Table 1: Inhibitory Activity of N-(piperidin-4-yl)benzamide Derivatives on Cell Proliferation

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| N-(1-(2,6-difluorobenzyl)-piperidin-4-yl)-4-phenoxybenzamide | HepG2 | 0.25 | Induction of cell cycle arrest via p53/p21-dependent pathway. researchgate.netnih.gov |

| Compound 10b | HepG2 | 0.12 | Activation of HIF-1α pathway, promotion of apoptosis. nih.gov |

| Compound 10j | HepG2 | 0.13 | Activation of HIF-1α pathway, promotion of apoptosis. nih.gov |

| PMSA | SKOV3 | 3.451 | Induction of ferroptosis via KEAP1-NRF2-GPX4 axis. nih.gov |

| PMSA | 22RV1 | 1.182 | Induction of ferroptosis via KEAP1-NRF2-GPX4 axis. nih.gov |

The cholinergic system, pivotal for functions like memory and attention, is a key target for therapeutic intervention in neurodegenerative diseases. nih.gov Acetylcholinesterase (AChE) inhibitors are a major class of drugs used for this purpose. nih.govnih.gov The benzamide (B126) moiety, present in this compound, is a structural feature found in some AChE inhibitors. nih.gov The design of novel benzamide derivatives containing a piperidine (B6355638) core has been explored for AChE inhibition, drawing parallels to the structure of donepezil, a well-known AChE inhibitor. nih.gov In donepezil, the benzyl (B1604629) piperidine portion binds to the catalytic active site (CAS) of AChE. nih.gov

In addition to direct enzyme inhibition, the modulation of cholinergic signaling can occur through the inhibition of the high-affinity choline (B1196258) transporter (CHT), which is responsible for the uptake of choline, the precursor for acetylcholine (B1216132) synthesis. nih.gov A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides have been identified as inhibitors of CHT. nih.gov Iterative medicinal chemistry efforts led to the discovery of ML352, a potent and selective CHT inhibitor. nih.gov

Table 2: Cholinergic Modulation by Piperidine Derivatives

| Compound/Series | Target | Activity |

|---|---|---|

| Benzamide derivatives with piperidine core | Acetylcholinesterase (AChE) | Potential for inhibition. nih.gov |

| 4-methoxy-3-(piperidin-4-yl)oxy benzamides | Choline Transporter (CHT) | Inhibition, with ML352 being a potent example. nih.gov |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. mdpi.comnih.govnih.gov Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial therapies. mdpi.comnih.gov While direct studies on this compound as a DHFR inhibitor are not prominent, the broader class of benzamide derivatives has been investigated. For instance, benzamide derivatives of trimethoprim (B1683648) have been studied as inhibitors of human DHFR. mdpi.com A different series of piperidine-based thiosemicarbazones have also been evaluated for their DHFR inhibitory activity, with some compounds showing potent inhibition with IC50 values in the micromolar range. nih.govresearchgate.net These studies highlight the potential for piperidine and benzamide scaffolds to be incorporated into DHFR inhibitors.

Table 3: DHFR Inhibition by Piperidine-Containing Scaffolds

| Compound Series | Target | IC50 Range (µM) |

|---|---|---|

| 4-piperidine-based thiosemicarbazones | DHFR | 13.70 - 47.30 nih.govresearchgate.net |

Aldo-keto reductase 1C3 (AKR1C3) is an enzyme implicated in the development of various cancers, including castration-resistant prostate cancer, due to its role in androgen biosynthesis. unito.itnih.govupenn.edu Consequently, inhibitors of AKR1C3 are of significant interest as potential cancer therapeutics. nih.govresearchgate.net While direct evidence for this compound is limited, related structures have been explored. For example, a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones have been described as potent and isoform-selective non-carboxylate inhibitors of AKR1C3, with inhibitory concentrations below 100 nM. researchgate.net These findings underscore the potential of piperidine-containing compounds to serve as a basis for the development of effective AKR1C3 inhibitors.

Enhancing neurotransmission mediated by the N-methyl-D-aspartate (NMDA) receptor is a therapeutic strategy for certain central nervous system disorders. nih.gov One approach to achieve this is by inhibiting the glycine (B1666218) transporter 1 (GlyT1), which increases the availability of the NMDA receptor co-agonist, glycine. nih.govresearchgate.netnih.gov Several N-substituted benzamide derivatives containing a piperidine or piperazine (B1678402) ring have been developed as potent and selective GlyT1 inhibitors. nih.govresearchgate.net For example, a class of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors has been identified, and optimization of this series has led to compounds with excellent in vitro potency and selectivity for GlyT1. researchgate.net

Table 4: GlyT1 Inhibition by Benzamide Derivatives

| Compound Series | Target | Activity |

|---|---|---|

| N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamides | Glycine Transporter 1 (GlyT1) | Potent and selective inhibition. researchgate.net |

| 4,4-disubstituted piperidines (related benzamides) | Glycine Transporter 1 (GlyT1) | Increased extracellular glycine levels in vivo. nih.gov |

Receptor Binding Affinity and Functional Agonism/Antagonism Studies

Derivatives of the N-(piperidin-4-yl)benzamide structure have been extensively studied to determine their binding affinities and functional effects at several key neurotransmitter receptors. These investigations have highlighted the scaffold's versatility in generating potent and selective ligands for dopamine (B1211576), serotonin (B10506), opioid, and sigma receptors.

The N-(piperidin-4-yl)benzamide framework is a key feature in ligands designed for dopamine receptors, particularly the D4 subtype, which is implicated in various neurological and psychiatric conditions. Studies on piperidine-based analogues have demonstrated high affinity and selectivity for the D4 receptor over other D2-like subtypes (D2 and D3). nih.gov For instance, a series of novel piperidine antagonists, developed as potential treatments for glioblastoma, showed a wide range of pKᵢ values for the D4 receptor (from 6.12 to 9.18) and significant selectivity over D2 and D3 receptors. nih.gov

The ability of some N-phenylpiperazine benzamides to selectively bind to the D3 receptor subtype has been linked to the N-phenylpiperazine group engaging the orthosteric binding site, while the benzamide portion interacts with a unique secondary binding site on the D3 receptor. mdpi.com This bitopic binding mode is thought to enhance affinity and selectivity. mdpi.com In one study, replacing a piperidine-4-carboxamide with a cyclohexanecarboxamide (B73365) analogue resulted in a ligand with single-digit nanomolar affinity for the D3 receptor and over 150-fold selectivity against the D2 receptor. acs.org While direct binding data for this compound is not extensively detailed, the research on its derivatives underscores the importance of the piperidine-benzamide core in achieving high affinity and selectivity for dopamine receptor subtypes, especially D4. nih.gov

| Compound Class | Target Receptor | Affinity (pKᵢ) | Selectivity (D2/D4 & D3/D4) | Reference |

|---|---|---|---|---|

| Piperidine-based Ligands | D4 | 6.12 - 9.18 | 5.8 to 2239 (D2/D4) 1.4 to 1413 (D3/D4) | nih.gov |

| 4-Thiophene-3-yl-benzamide N-phenylpiperazines | D3 | 1.4 - 43 nM (Kᵢ) | 67 to 1831-fold vs. D2 | mdpi.com |

The benzamide moiety is a recognized pharmacophore for serotonin 5-HT4 receptor agonists. nih.govnih.gov Research into complex 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives has shown that these compounds exhibit high affinity for the 5-HT4 receptor and can stimulate gastrointestinal motility. nih.govresearchgate.net Modifications to the piperidine ring and its side chains have been explored to optimize this activity. nih.gov For example, derivatives with an ether or sulfide (B99878) group in the side-chain at the 1-position of the piperidine ring were found to maintain high affinity for the 5-HT4 receptor. nih.gov These findings suggest that the stimulatory effect is mediated by the activation of a 5-HT4 receptor subtype that is positively coupled to adenylate cyclase. nih.gov While specific studies on this compound's activity at 5-HT2A receptors are less common, the broader research into benzamides confirms the scaffold's relevance for targeting the serotonergic system, particularly the 5-HT4 receptor. nih.govnih.gov

A class of compounds derived from the N-(piperidin-4-yl)benzamide structure has been identified as exceptionally potent and selective delta-opioid receptor agonists. nih.gov Specifically, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues, which are structurally related to the core compound, demonstrate high binding affinity and function as full agonists at the delta-opioid receptor. nih.gov One of the simplest structures in this class exhibited an IC₅₀ of 0.87 nM for delta-opioid receptors, with remarkable selectivity over mu-opioid (4370-fold) and kappa-opioid (8590-fold) receptors. nih.gov Further studies on related compounds confirmed that modifications, such as adding a hydroxyl group or changing the N-allyl group on the piperidine nitrogen, could increase binding affinity while maintaining full agonist activity. rti.org

| Compound | Receptor | Binding Affinity (IC₅₀) | Selectivity Ratio (μ/δ and κ/δ) | Reference |

|---|---|---|---|---|

| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | 0.87 nM | 4370 (μ/δ) 8590 (κ/δ) | nih.gov |

Derivatives of N-(piperidin-4-yl)benzamide have been synthesized and characterized as high-affinity ligands for sigma receptors. nih.govnih.gov The compound N-(N-benzylpiperidin-4-yl)-4-iodobenzamide, for example, demonstrates high affinity for both sigma-1 and sigma-2 receptor subtypes. nih.govresearchgate.net Competition binding studies in MCF-7 breast tumor cells, which express a high density of sigma receptors, showed that this compound binds with high affinity (Kᵢ = 4.6 nM). nih.gov Scatchard analysis confirmed saturable binding with a dissociation constant (Kd) of 26 nM. nih.gov Further research on a series of piperidine-based derivatives showed that replacing a piperazine ring with an N-methyl piperidine ring could yield compounds with strong to moderate affinity for the sigma-1 receptor, with Kᵢ values ranging from 0.54 to 108 nM, and varying levels of selectivity over the sigma-2 subtype. unict.it

Cellular Pathway Modulation and Signal Transduction

Beyond direct receptor interaction, derivatives of N-(piperidin-4-yl)benzamide have been shown to modulate critical intracellular signaling pathways, particularly those involved in cell proliferation and programmed cell death.

A series of novel N-(piperidine-4-yl)benzamide derivatives has been evaluated for antitumor activity, revealing a potent ability to inhibit cell cycle progression and induce apoptosis. nih.gov In a study using HepG2 human hepatocarcinoma cells, a lead compound from this series demonstrated potent biological activity with an IC₅₀ value of 0.25 μM. nih.gov Mechanistic investigation through western blot analysis showed that this compound induces cell cycle arrest through a p53/p21-dependent pathway. nih.gov Specifically, the compound enhanced the expression of the tumor suppressor proteins p53 and Rb, as well as the cyclin-dependent kinase inhibitor p21. nih.gov Concurrently, it inhibited the expression of cyclin B1 and phosphorylated Rb (p-Rb). nih.gov This modulation of key cell cycle regulators leads to cell cycle arrest, as confirmed by flow cytometry. nih.gov Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its induction in cancer cells is a key therapeutic strategy. researchgate.net

| Protein | Effect of Compound Treatment | Reference |

|---|---|---|

| p53 | Enhanced Expression | nih.gov |

| p21 | Enhanced Expression | nih.gov |

| Rb | Enhanced Expression | nih.gov |

| Cyclin B1 | Inhibited Expression | nih.gov |

| p-Rb (phosphorylated Rb) | Inhibited Expression | nih.gov |

Modulation of Key Cell Cycle Regulators (e.g., p53, p21, cyclin B1, p-Rb)

Research into novel N-(piperidin-4-yl)benzamide derivatives has identified their potential as cell cycle inhibitors. One particularly potent derivative, referred to as compound 47 in a key study, demonstrated significant effects on several crucial cell cycle regulatory proteins in HepG2 liver cancer cells. nih.gov

Western blot analysis showed that treatment with this derivative led to an enhanced expression of the tumor suppressor proteins p53 and its downstream target p21. nih.gov The p53 protein is a critical transcription factor that responds to cellular stress, and its activation can initiate DNA repair, cell cycle arrest, and apoptosis. nih.gov The upregulation of p21, a cyclin-dependent kinase inhibitor, is a primary mechanism through which p53 mediates cell cycle arrest. nih.gov

Furthermore, the same N-(piperidin-4-yl)benzamide derivative was found to inhibit the expression of cyclin B1 and the phosphorylated form of the retinoblastoma protein (p-Rb). nih.gov Cyclin B1 is essential for the transition of cells from the G2 phase to mitosis, while p-Rb is a key protein in the G1/S checkpoint. By decreasing levels of cyclin B1 and p-Rb, the compound effectively halts cell cycle progression. nih.gov These findings suggest that the antitumor activity of this class of compounds may be mediated through the induction of cell cycle arrest via a p53/p21-dependent pathway. nih.gov

Table 1: Effect of a Selected N-(piperidin-4-yl)benzamide Derivative (Compound 47) on Cell Cycle Regulators in HepG2 Cells

| Protein | Observed Effect | Implied Cellular Outcome |

|---|---|---|

| p53 | Enhanced Expression | Activation of tumor suppression pathways |

| p21 | Enhanced Expression | Inhibition of cyclin-dependent kinases, leading to cell cycle arrest |

| Cyclin B1 | Inhibited Expression | Blockade of G2/M phase transition |

| p-Rb | Inhibited Expression | Reinforcement of G1 checkpoint, preventing S phase entry |

Data sourced from a study on N-(piperidin-4-yl)benzamide derivatives. nih.gov

Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

In addition to their effects on cell cycle regulators, certain N-(piperidin-4-yl)benzamide derivatives have been identified as activators of the hypoxia-inducible factor 1 (HIF-1) pathway. nih.govfao.org HIF-1 is a transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia).

Studies on a series of these benzamide derivatives, specifically compounds labeled 10b and 10j, showed that they induced the expression of the HIF-1α protein. nih.govresearchgate.net Under normal oxygen conditions, HIF-1α is rapidly degraded. Its stabilization and accumulation, as induced by these compounds, allows it to dimerize with HIF-1β and activate the transcription of various target genes. nih.gov

Table 2: Activity of Selected N-(piperidin-4-yl)benzamide Derivatives on the HIF-1 Pathway

| Compound | Target Protein | Observed Effect | Downstream Consequence |

|---|---|---|---|

| Derivative 10b | HIF-1α | Induced Expression | Upregulation of target gene p21 |

| Derivative 10j | HIF-1α | Induced Expression | Upregulation of target gene p21 |

Data sourced from a study on N-(piperidin-4-yl)benzamide derivatives. nih.govresearchgate.net

Phospho-adenosine monophosphate-activated protein kinase (p-AMPK) Modulation

The cellular energy sensor, AMP-activated protein kinase (AMPK), has also been identified as a target for modulation by N-(piperidin-4-yl)benzamide derivatives. The same study that detailed the effects on cell cycle regulators also investigated the impact on AMPK. nih.gov

Specifically, treatment of HepG2 cells with the derivative compound 47 was shown to enhance the expression of the phosphorylated, active form of AMPK (p-AMPK). nih.gov The activation of AMPK typically occurs in response to a low cellular energy state (high AMP:ATP ratio) and works to restore energy homeostasis by switching on catabolic pathways and switching off anabolic, energy-consuming processes, including cell proliferation. nih.gov

The upregulation of p-AMPK by this derivative suggests an additional layer of anti-proliferative control. Activated AMPK can influence cell cycle progression, often through pathways involving p53 and p21, thereby complementing the direct effects observed on these cell cycle regulators. nih.gov

Preclinical Research Applications and Biological Activity Profiling of N Methyl N Piperidin 4 Yl Benzamide

In Vitro Biological Evaluation in Cell-Based Systems

The in vitro biological activities of N-(piperidin-4-yl)benzamide derivatives have been explored in various cell-based assays to determine their potential as therapeutic agents. Research has primarily focused on their anticancer, anti-inflammatory, and antiparasitic properties.

Potency Determination in Cancer Cell Lines (e.g., HepG2 cells)

Derivatives of N-(piperidin-4-yl)benzamide have demonstrated significant cytotoxic effects against human liver carcinoma (HepG2) cells. In a study focused on developing novel antitumor agents, a series of N-(piperidin-4-yl)benzamide derivatives were synthesized and evaluated. Several of these compounds exhibited potent activity, with one derivative, compound 47, showing a half-maximal inhibitory concentration (IC50) of 0.25 μM in HepG2 cells. researchgate.net This compound was found to induce cell cycle arrest through a p53/p21-dependent pathway. researchgate.net

Further research into this class of compounds as activators of hypoxia-inducible factor 1 (HIF-1) pathways also revealed significant inhibitory bioactivity in HepG2 cells. nih.gov Two particular diaryl ether derivatives, compounds 10b and 10j, displayed IC50 values of 0.12 μM and 0.13 μM, respectively. nih.gov These compounds were shown to induce the expression of HIF-1α protein and its downstream target p21, and also to upregulate cleaved caspase-3, thereby promoting apoptosis in tumor cells. nih.gov The structure-activity relationship studies indicated that the presence of specific substituents, such as halogen, carboxyl, nitro, or methyl groups on the benzamide (B126) ring, could enhance the cytotoxic effects of these compounds.

Table 1: In Vitro Potency of N-(piperidin-4-yl)benzamide Derivatives in HepG2 Cells

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound 47 | 0.25 | Induces cell cycle arrest via p53/p21-dependent pathway researchgate.net |

| Compound 10b | 0.12 | Induces HIF-1α and p21 expression, upregulates cleaved caspase-3 nih.gov |

| Compound 10j | 0.13 | Induces HIF-1α and p21 expression, upregulates cleaved caspase-3 nih.gov |

Cellular Assays for Specific Biological Activities (e.g., anti-inflammatory, antiparasitic effects)

The therapeutic potential of N-(piperidin-4-yl)benzamide derivatives extends beyond oncology. Studies have investigated their utility as anti-inflammatory and antiparasitic agents.

Derivatives of the related compound, 4-(Piperidin-4-ylmethyl)benzamide, have been explored for their anti-inflammatory properties, with a particular focus on the inhibition of cyclooxygenase (COX) enzymes. smolecule.com Research involving the design and synthesis of novel derivatives, followed by in vitro and in silico evaluations, has shown that certain compounds have high IC50 values for COX-1 inhibition and demonstrate excellent selectivity for COX-2, suggesting their potential as anti-inflammatory drugs. smolecule.com

In the realm of infectious diseases, N-(4-piperidinyl)benzamides have been identified as having promising antiparasitic activity. A series of these compounds were designed and synthesized as potential antimalarial agents targeting the Plasmodium falciparum protein farnesyltransferase. The most potent of these compounds demonstrated in vitro activity against the parasite at submicromolar concentrations, highlighting their potential for the treatment of malaria. nih.gov

In Vivo Pharmacological Efficacy in Preclinical Models (excluding clinical trials)

While in vitro studies provide valuable insights into the biological activity of N-(piperidin-4-yl)benzamide derivatives, in vivo studies in preclinical animal models are crucial for determining their pharmacological efficacy and potential therapeutic applications.

Efficacy in Relevant Disease Models (e.g., oncology, neurodegeneration)

The in vivo efficacy of benzamide derivatives has been demonstrated in various disease models. For instance, a potent and selective inhibitor of the receptor tyrosine kinase RET, which is implicated in several cancers, was developed from a 4-methylbenzamide (B193301) scaffold. This compound, 9x, repressed tumor growth in mouse xenograft models driven by both wild-type and gatekeeper mutant forms of RET. nih.gov This demonstrates the potential for benzamide derivatives in targeted cancer therapy.

In the context of neurological disorders, a series of phenolic diaryl amino piperidine (B6355638) derivatives, which are structurally related to N-(piperidin-4-yl)benzamide, have been investigated as potent delta opioid receptor agonists. One of these compounds showed in vivo anti-nociceptive activity in rodent models, suggesting the potential for this class of compounds in developing novel pain relief therapies. nih.gov

Target Engagement Studies in Animal Models

Currently, there is a lack of publicly available information specifically detailing in vivo target engagement studies for N-Methyl-N-(piperidin-4-yl)benzamide in animal models. Such studies are essential to confirm that the compound interacts with its intended biological target in a living organism and to correlate this interaction with the observed pharmacological effects.

Computational Chemistry and Structural Analysis of N Methyl N Piperidin 4 Yl Benzamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in rational drug design for predicting the binding mode and affinity of a ligand to a biological target.

Molecular docking simulations are employed to predict the binding affinity of N-Methyl-N-(piperidin-4-yl)benzamide derivatives with various protein targets. The affinity is often expressed as a docking score, which is a numerical value representing the goodness of fit of the ligand in the receptor's active site. For instance, studies on structurally related benzamide (B126) derivatives targeting receptors like the Rho-associated kinase-1 (ROCK1) or various microbial enzymes utilize scoring functions to estimate binding energy. nih.govscispace.com A lower docking score generally indicates a more favorable binding interaction. dovepress.com

The docking process reveals the binding mode, which is the specific orientation and conformation of the ligand within the active site. For benzamide-piperidine scaffolds, the simulations typically show the piperidine (B6355638) ring occupying a specific pocket while the benzamide moiety engages in key interactions with nearby amino acid residues. nih.gov The validation of a docking method is often performed by redocking a co-crystallized ligand into its known protein structure, with a low root-mean-square deviation (RMSD) value (typically <2 Å) indicating a reliable protocol. nih.gov

Table 1: Example of Molecular Docking Results for a Benzamide Derivative

| Target Protein | Docking Score (kcal/mol) | Predicted Interacting Residues | Predicted Interaction Type |

|---|---|---|---|

| ROCK1 | -8.5 | MET156, LYS105 | Hydrogen Bond |

| DNA Gyrase B | -7.9 | SER438, ASP470 | Hydrogen Bond, Electrostatic |

This table is illustrative, based on data for related benzamide and piperidine derivatives. nih.govscispace.comresearchgate.net

The stability of a ligand-target complex is governed by a variety of non-covalent intermolecular interactions. For this compound, these interactions are critical for its binding affinity and selectivity.

Hydrogen Bonds: The secondary amide group (-C(=O)NH-) is a classic hydrogen bond motif. The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. libretexts.org Furthermore, the secondary amine in the piperidine ring can also serve as both a hydrogen bond donor and acceptor. youtube.com Docking studies on similar molecules have shown hydrogen bonds forming with specific residues in the protein's hinge region or catalytic site, such as methionine or lysine. nih.gov

Hydrophobic Interactions: The phenyl ring of the benzamide moiety and the aliphatic carbons of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues like tryptophan, alanine, or valine. researchgate.netnih.gov

π-π Stacking: The aromatic phenyl ring can participate in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or histidine within the binding pocket. nih.gov

Ionic Interactions: If the piperidine nitrogen is protonated at physiological pH, it can form a strong ionic interaction or salt bridge with a negatively charged aspartic acid or glutamic acid residue in the receptor. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.gov By simulating the movements of atoms and molecules, MD can assess the stability of a predicted docking pose and analyze the conformational flexibility of the ligand. researchgate.netfigshare.com For a molecule like this compound, MD simulations can reveal:

The stability of key hydrogen bonds and hydrophobic interactions throughout the simulation. nih.gov

Conformational changes in the ligand, such as the rotation of the bond between the benzamide group and the piperidine ring.

The puckering dynamics of the piperidine ring, which typically adopts a stable chair conformation. nih.govnih.gov

Binding free energy calculations, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can be performed on the MD trajectory to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.govscielo.br These properties help in understanding the molecule's reactivity, stability, and charge distribution.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. nih.gov It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and a positive potential near the amide and piperidine hydrogens. nih.gov

Table 2: Representative Quantum Chemical Properties for a Benzamide Derivative

| Property | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Electron-donating capacity | -6.5 eV |

| LUMO Energy | Electron-accepting capacity | -1.2 eV |

| HOMO-LUMO Gap | Chemical reactivity/stability | 5.3 eV |

This table is illustrative, based on general values for similar organic molecules from computational studies. nih.gov

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides definitive experimental data on the three-dimensional structure of a molecule in its solid state, including bond lengths, bond angles, and conformations.

While the crystal structure for the exact title compound is not publicly available, data from closely related derivatives, such as N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, provides significant insight into its likely solid-state structure. nih.gov

Conformation: In related structures, the piperidine ring consistently adopts a stable chair conformation. nih.govnih.gov The dihedral angles between the plane of the piperidine ring and the attached benzoyl or benzamide groups are key conformational parameters. For example, in one derivative, the phenyl rings form dihedral angles of 46.1° and 40.2° with the mean plane of the piperidine ring. nih.gov

Crystal Packing: The arrangement of molecules in the crystal lattice is determined by intermolecular forces. In the crystal structure of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, molecules are linked by pairs of N—H⋯O hydrogen bonds, forming centrosymmetric inversion dimers. nih.gov These dimers are further connected by C—H⋯O interactions, creating a three-dimensional supramolecular network. nih.gov The involvement of water molecules in the crystal lattice can lead to more complex hydrogen-bonding schemes, forming chains that extend through the crystal. nih.gov

Table 3: Crystallographic Data for a Related Derivative (N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide)

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₀H₂₂N₂O₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 9.8039 |

| b (Å) | 10.4453 |

| c (Å) | 10.6765 |

| α (°) | 62.208 |

| β (°) | 66.009 |

| γ (°) | 68.150 |

Data sourced from the Cambridge Crystallographic Data Centre via a publication in PMC. nih.gov

Metabolic Studies and Biotransformation Pathways Preclinical Focus

In Vitro Metabolic Stability and Metabolite Profiling

In vitro systems are fundamental in early drug discovery to predict how a compound will be metabolized in the body. nih.gov These assays help in ranking compounds based on their metabolic lability and provide initial insights into their metabolic pathways. springernature.com

Studies using Liver Microsomes (e.g., human, rat)

Liver microsomes are subcellular fractions of the liver that are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. springernature.comsemanticscholar.org Incubating a compound with liver microsomes from different species (e.g., human, rat) allows for the assessment of its intrinsic clearance and reveals potential inter-species differences in metabolism. researchgate.net

For a compound like N-Methyl-N-(piperidin-4-yl)benzamide, studies with liver microsomes would quantify the rate of its disappearance over time. While specific data is unavailable for this compound, research on structurally similar molecules provides insights into likely metabolic reactions. For instance, studies on other N-substituted piperidine (B6355638) derivatives, such as loperamide (B1203769), have demonstrated NADPH-dependent metabolism in both human and rat liver microsomes, with half-lives indicating moderate clearance. nih.govresearchgate.net The primary reactions for compounds with similar moieties often include oxidation. nih.gov

Hypothetical Metabolic Stability Data in Liver Microsomes This table is illustrative and not based on experimental data for this compound.

| Species | Incubation Time (min) | % Parent Compound Remaining (Hypothetical) |

|---|---|---|

| Rat | 60 | 35% |

| Human | 60 | 55% |

Hepatocytes, or intact liver cells, contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) metabolizing enzymes, offering a more comprehensive model than microsomes. semanticscholar.orgnih.gov Incubations with hepatocytes can reveal a broader range of metabolites, including conjugated products. semanticscholar.org Studies in hepatocytes would be used to confirm the findings from microsomal assays and identify metabolites from conjugation reactions such as glucuronidation or sulfation, which are common pathways for making compounds more water-soluble for excretion. nih.gov

In Vivo Metabolism and Excretion Studies in Preclinical Species

In vivo studies, typically in rodent models like rats, are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound in a whole organism.

Absorption and Excretion Pathways (e.g., rat models)

Following administration to rats, biological samples such as plasma, urine, and feces would be collected over time to track the parent compound and its metabolites. rrpharmacology.ru This allows for the determination of the primary routes of excretion (renal or fecal). For many piperidine-containing compounds, urinary excretion of metabolites is a significant pathway.

Identification and Structural Elucidation of Major Metabolites

The primary goal of these studies is to identify the chemical structures of the metabolites formed in the body. Based on the structure of this compound, several metabolic transformations can be predicted.

N-demethylation: The removal of the methyl group from the amide nitrogen is a common metabolic pathway catalyzed by CYP enzymes. nih.gov This would yield N-(piperidin-4-yl)benzamide.

Piperidine Ring Oxidation: The piperidine ring is susceptible to oxidation at various positions, leading to hydroxylated metabolites. This can be followed by further oxidation to form a ketone or opening of the ring.

Aromatic Hydroxylation: The benzoyl group could undergo hydroxylation on the phenyl ring.

Amide Bond Hydrolysis: Cleavage of the amide bond, while often slower, is another possible metabolic route.

Studies on the related compound loperamide, which also contains an N-substituted piperidine moiety, identified N-dealkylation as the main metabolic pathway in both human and rat models. nih.govresearchgate.net

Hypothetical Major Metabolites This table is illustrative and not based on experimental data for this compound.

| Metabolite ID (Hypothetical) | Proposed Structure | Metabolic Reaction |

|---|---|---|

| M1 | N-(piperidin-4-yl)benzamide | N-demethylation |

| M2 | N-Methyl-N-(hydroxypiperidin-4-yl)benzamide | Piperidine Ring Oxidation |

| M3 | N-Methyl-N-(piperidin-4-yl)(hydroxy)benzamide | Aromatic Hydroxylation |

Cytochrome P450 (CYP) Isoenzyme Contribution to Metabolism

Identifying the specific CYP isoenzymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions. This is typically done using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in liver microsome incubations.

For compounds containing N-methyl and piperidine groups, several CYP enzymes are commonly implicated.

CYP3A4: This is a major drug-metabolizing enzyme in humans and is frequently involved in the N-dealkylation of piperidine-containing drugs. nih.govnih.gov

CYP2D6: This enzyme is also known to metabolize various piperidine-type compounds. nih.gov

CYP2C19: This isoform can also contribute to N-dealkylation reactions.

Studies on thioridazine (B1682328) showed that CYP1A2 and CYP3A4 were the main enzymes responsible for N-demethylation. nih.gov Research on loperamide metabolism indicated involvement from CYP3A4 and CYP2B6. nih.gov Therefore, it is plausible that the metabolism of this compound is catalyzed by one or more of these enzymes.

Prediction of Metabolic Hot Spots and Sites of Biotransformation

The preclinical assessment of a drug candidate's metabolic fate is a critical step in drug development. For the compound this compound, while specific in vivo or in vitro metabolic studies are not extensively documented in publicly available literature, its biotransformation pathways can be predicted with a high degree of confidence. This prediction is based on established metabolic reactions for its core chemical moieties: the N-methyl-benzamide group and the piperidine ring. The prediction of metabolic "hot spots"—the chemically labile sites on a molecule most prone to enzymatic modification—is typically performed using a combination of computational (in silico) models and in vitro studies with liver microsomes.

In silico prediction tools are computational models that analyze a molecule's structure to identify sites susceptible to metabolism by major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. mdpi.comnih.gov These programs utilize databases of known metabolic transformations and algorithms that calculate the reactivity of different parts of the molecule.

For this compound, the primary sites predicted to be metabolically active are the N-methyl group, the piperidine ring, and the benzamide (B126) moiety. The major metabolic pathways for compounds containing a 4-aminopiperidine (B84694) structure are predominantly N-dealkylation and hydroxylation, often catalyzed by CYP3A4 and CYP2D6 enzymes. nih.govresearchgate.net

The most probable biotransformation pathways for this compound are detailed below:

N-Demethylation: The N-methyl group is a primary target for oxidative metabolism. Cytochrome P450 enzymes can catalyze the removal of the methyl group to form N-(piperidin-4-yl)benzamide. This reaction proceeds through an unstable carbinolamide intermediate which then decomposes to the demethylated product and formaldehyde (B43269). researchgate.netnih.gov This is a common metabolic pathway for N-methylated amides. researchgate.net

Piperidine Ring Hydroxylation: The piperidine ring offers several sites for oxidation. Hydroxylation can occur at positions 2, 3, or 4 of the piperidine ring, leading to the formation of various hydroxylated metabolites. Theoretical studies on similar 4-aminopiperidine structures suggest that direct access of the piperidine ring to the heme of CYP3A4 can be sterically hindered, but hydroxylation remains a significant pathway. nih.gov

Benzamide Aromatic Hydroxylation: The benzoyl group may undergo hydroxylation on the aromatic ring, typically at the para position due to electronic and steric factors. This would result in the formation of a phenolic metabolite.

N-Oxidation: The nitrogen atom in the piperidine ring can be a site for N-oxidation, forming an N-oxide metabolite. This is a common metabolic pathway for tertiary amines.

Piperidine Ring Opening: Although generally a less common pathway, the piperidine ring could potentially undergo oxidative cleavage, leading to the formation of more polar, linear metabolites.

The following table summarizes the predicted primary metabolites of this compound based on the analysis of its structural components and known metabolic pathways of similar compounds.

Table 1: Predicted Metabolites of this compound

| Predicted Metabolite | Site of Biotransformation | Metabolic Reaction |

|---|---|---|

| N-(piperidin-4-yl)benzamide | N-Methyl group | N-Demethylation |

| N-Methyl-N-(2-hydroxypiperidin-4-yl)benzamide | Piperidine Ring (C2) | Hydroxylation |

| N-Methyl-N-(3-hydroxypiperidin-4-yl)benzamide | Piperidine Ring (C3) | Hydroxylation |

| 4-Hydroxy-N-methyl-N-(piperidin-4-yl)benzamide | Benzoyl Ring (C4) | Aromatic Hydroxylation |

In vitro studies using human liver microsomes are a standard preclinical method to confirm these predictions and identify the specific CYP enzymes involved. nih.gov Such studies would involve incubating this compound with human liver microsomes in the presence of NADPH (a necessary cofactor for CYP enzymes) and then analyzing the resulting mixture for metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.gov By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of each enzyme to the metabolism of the compound can be determined. For instance, ketoconazole (B1673606) is a potent inhibitor of CYP3A4, while quinidine (B1679956) inhibits CYP2D6. researchgate.netnih.gov